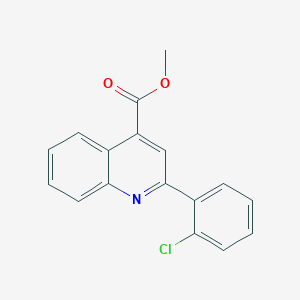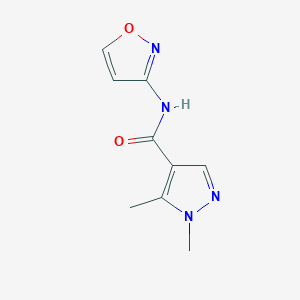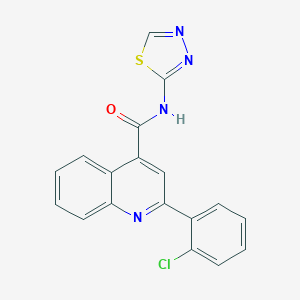![molecular formula C17H14N2O B262226 3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)
3-[(2-Phenylphenyl)methoxy]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Phenylphenyl)methoxy]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the pyridazine family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(2-Phenylphenyl)methoxy]pyridazine has been shown to have diverse biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis. The compound has also been shown to reduce tumor growth in animal models of cancer. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 3-[(2-Phenylphenyl)methoxy]pyridazine in lab experiments include its high purity, stability, and diverse biological activities. The compound is easy to synthesize and can be obtained in large quantities. The limitations of using the compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 3-[(2-Phenylphenyl)methoxy]pyridazine. One direction is to study the compound's potential applications in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and receptors in the body. Additionally, future studies could focus on the development of new synthesis methods for the compound to improve its yield and purity.
合成法
The synthesis of 3-[(2-Phenylphenyl)methoxy]pyridazine involves the reaction of 2-phenyl-1,3-dioxolane-4-carboxylic acid with hydrazine hydrate, followed by the reaction with 2-bromo-5-methoxybenzyl chloride. The final product is obtained by the reaction of the resulting intermediate with pyridine-2-carbaldehyde. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
3-[(2-Phenylphenyl)methoxy]pyridazine has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, inflammation, and neurological disorders. The compound has also been studied for its antibacterial and antifungal properties.
特性
製品名 |
3-[(2-Phenylphenyl)methoxy]pyridazine |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.3 g/mol |
IUPAC名 |
3-[(2-phenylphenyl)methoxy]pyridazine |
InChI |
InChI=1S/C17H14N2O/c1-2-7-14(8-3-1)16-10-5-4-9-15(16)13-20-17-11-6-12-18-19-17/h1-12H,13H2 |
InChIキー |
AFHYIIPVYQMYQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=NN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B262150.png)
![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)

![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)

![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)